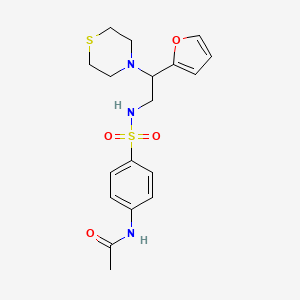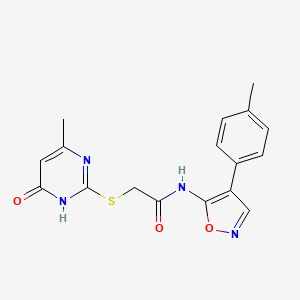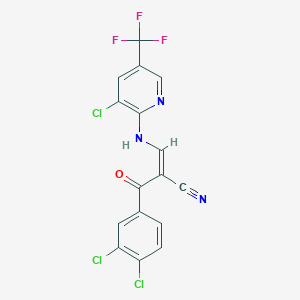
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a phenyl ring, an acetamide group, and a sulfamoyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The sulfamoyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the types of functional groups it contains .Applications De Recherche Scientifique
Synthesis and Antiexudative Activity
Research into pyrolin derivatives, including compounds structurally similar to "N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide," has led to the development of new synthetic methods and the exploration of their antiexudative properties. For instance, the synthesis of new pyrolin derivatives has been accomplished, highlighting the potential for significant antiexudative activity compared to reference drugs like diclofenac sodium, which suggests their utility in treating conditions associated with excessive fluid exudation (Chalenko et al., 2019).
Structural and Computational Studies
The structural and computational analysis of compounds related to "this compound" offers insights into their potential applications. For example, the synthesis, crystal structure, and vibrational properties of such compounds have been determined, providing a basis for further drug development and application in materials science (Sun et al., 2021).
Antimicrobial and Antituberculosis Activities
Compounds with structural elements of "this compound" have shown promising antimicrobial and antituberculosis activities. Research into N-(furan-2-yl-methyl) derivatives has explored their potential in combating tuberculosis, showcasing the importance of structural modifications in enhancing therapeutic efficacy (Bai et al., 2011).
Antifungal and Cytotoxic Activities
The exploration of novel sulfonamide derivatives, including those structurally akin to "this compound," has led to findings of potent antifungal and cytotoxic activities. Such research underscores the potential of these compounds in developing new treatments for fungal infections and cancer, emphasizing the importance of chemical diversity in pharmaceutical discovery (Ghorab et al., 2015).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically assessed through laboratory testing and are regulated by organizations such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSROLZBVJEXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)



![2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2557590.png)
